molecular formula C19H20N2O B2933975 2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 19732-57-1

2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B2933975
CAS RN: 19732-57-1
M. Wt: 292.382
InChI Key: VLEZVELXWQAPHS-UHFFFAOYSA-N
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Description

“2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 19732-57-1 . It has a molecular weight of 292.38 and its IUPAC name is 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20N2O/c1-12-14(11-20)17(13-7-5-4-6-8-13)18-15(21-12)9-19(2,3)10-16(18)22/h4-8,17,21H,9-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Ethyl 2,7,7-Trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates

This compound is used in the synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. The synthesis is achieved by the reaction of aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, ethyl acetoacetate and ammonium acetate in the presence of triethylbenzylammonium chloride (TEBA) in water .

Synthesis of 4-aryl-2,7,7-trimethyl-5-oxo-n-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides

The compound is used in the synthesis of 4-aryl-2,7,7-trimethyl-5-oxo-n-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides. The synthesis is achieved by holding a mixture of dimedone, an aryl aldehyde, acetoacetanilide, and ammonium acetate at 150-160°C without solvent for 10-20 min .

CNS Active Agents

The compound is used in the synthesis of 4-aryl-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides derivatives which are used as CNS active agents .

Synthesis of Alkyl 4-aryl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylates

The compound is used in the synthesis of alkyl 4-aryl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylates by the condensation of 5,5-dimethylcyclohexane-1,3-dione and aromatic aldehydes with methyl 3-aminocrotonate or ethyl acetoacetate in the presence of ammonium acetate .

Synthesis of 3-Acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydroquinoline Derivatives

The compound is used in the synthesis of 3-acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydroquinoline derivatives .

Calcium Antagonistic Activities

The compound is used in the synthesis of 3-acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydroquinoline derivatives which have calcium antagonistic activities .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-12-14(11-20)17(13-7-5-4-6-8-13)18-15(21-12)9-19(2,3)10-16(18)22/h4-8,17,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEZVELXWQAPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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